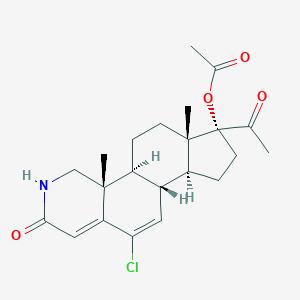

2-Azachlormadinone acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-3,3a,3b,8,9,9b,10,11-octahydro-2H-indeno[4,5-h]isoquinolin-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO4/c1-12(25)22(28-13(2)26)8-6-16-14-9-18(23)17-10-19(27)24-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3,(H,24,27)/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUAUAZGBDNEC-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)NCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)NC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909372 | |

| Record name | 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105165-23-9 | |

| Record name | 2-Azachlormadinone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105165239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Azachlormadinone Acetate

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of 2-Azachlormadinone acetate (B1210297) (designated as compound 5a in several studies) involves the modification of the steroid's A-ring to introduce a nitrogen atom at the 2-position. nih.gov While specific, detailed step-by-step pathways for 2-Azachlormadinone acetate are not extensively documented in publicly available literature, the general synthesis of aza-steroids provides a foundational understanding. researchgate.netnih.gov The introduction of a heteroatom like nitrogen into the steroid skeleton is a significant chemical alteration. cdnsciencepub.com

The synthesis of related aza-steroids often begins with a suitable steroid precursor, which undergoes a series of reactions to open and then re-close the A-ring with the incorporation of a nitrogen atom. nih.gov For instance, the synthesis of 4-aza-steroids has been achieved by oxidizing an α,β-unsaturated-3-keto precursor, followed by oxidative cleavage of the A-ring and subsequent cyclization with an ammonium (B1175870) salt. nih.gov Another approach involves the Beckmann rearrangement of an oxime to form a lactam, thereby introducing nitrogen into the ring system. nih.gov

In the broader context of steroid synthesis, reactions such as the introduction of a 6-chloro substituent, as seen in chlormadinone (B195047) acetate, and the acetylation of the 17-hydroxyl group are common steps. chemicalbook.com The formation of the diene system in the A and B rings is also a critical transformation.

Precursor Chemistry and Intermediate Compounds in 2-Azachlormadinone Acetate Synthesis

The synthesis of 2-Azachlormadinone acetate inherently relies on precursor molecules that provide the core steroidal framework. Chlormadinone acetate itself serves as a close structural analogue and a likely key precursor or reference compound. nih.gov The synthesis of chlormadinone acetate starts from 17α-hydroxyprogesterone, which undergoes several transformations. chemicalbook.com

A crucial intermediate in the synthesis of many steroids is diosgenin (B1670711), a steroidal sapogenin. mdpi.com Diosgenin can be converted into various ketone precursors through reactions like hydroxylation with N-bromosuccinimide (NBS) and oxidation with Jones reagent. mdpi.com These steroidal ketones are then versatile intermediates for further modifications, including the introduction of nitrogen to form aza-steroids. nih.govmdpi.com

The term "precursor" in chemistry refers to a compound that partakes in a chemical reaction to produce another compound. wikipedia.org In the context of complex syntheses like that of 2-Azachlormadinone acetate, a series of intermediate compounds are formed, each being a precursor for the next step.

Table 1: Key Precursor Types and Their Roles in Steroid Synthesis

| Precursor Type | General Role | Example Reaction |

| Steroidal Sapogenins | Provides the basic steroid skeleton. | Conversion of diosgenin to ketone intermediates. mdpi.com |

| Steroidal Ketones | Versatile intermediates for ring modification and functionalization. | Beckmann rearrangement of a steroidal oxime to form a lactam. nih.gov |

| α,β-Unsaturated Ketones | Substrates for ring cleavage and subsequent recyclization with heteroatoms. | Oxidative cleavage of the A-ring followed by cyclization with an ammonium salt. nih.gov |

| Hydroxylated Steroids | Allows for the introduction of acetate groups. | Acetylation of a 17-hydroxyl group using acetic anhydride (B1165640). |

Derivatization Strategies and Analogue Generation (e.g., 2-oxachlormadinone acetate)

Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships and to optimize the properties of a lead compound. For 2-Azachlormadinone acetate, this involves creating analogues by modifying its chemical structure.

A notable analogue is 2-oxachlormadinone acetate (compound 6), where the nitrogen atom at the 2-position is replaced by an oxygen atom. nih.gov The synthesis of such an analogue would likely follow a similar strategy to the aza-analogue, but using reagents that facilitate the incorporation of an oxygen heteroatom during the A-ring reconstruction.

Other derivatization strategies can include:

Modification of the substituent at the 2-position: If the nitrogen atom is part of a lactam, the amide nitrogen could potentially be alkylated or acylated.

Alterations at the 6-position: The chlorine atom could be replaced with other halogens or functional groups.

Changes to the 17-acetate group: The acetate ester can be hydrolyzed to the alcohol and then re-esterified with different carboxylic acids to generate a library of analogues. The derivatization of hydroxyl groups to form acetate esters is a common and straightforward reaction, often using acetic anhydride and a catalyst like pyridine.

Modifications to the diene system: The double bonds in the A and B rings could be selectively reduced or functionalized.

The synthesis of various aza-steroid analogues has been explored, demonstrating the feasibility of creating a diverse range of related compounds. researchgate.net

Stereochemical Considerations in 2-Azachlormadinone Acetate Synthesis

The biological activity of steroids is highly dependent on their stereochemistry. The steroid nucleus contains multiple stereocenters, and maintaining the correct configuration during synthesis is paramount. unipv.it

In the synthesis of 2-Azachlormadinone acetate, the stereochemistry of the starting material and the stereochemical outcome of each reaction are critical. For instance, in the synthesis of complex molecules like carbapenems, controlling the stereochemistry of multiple centers is a major challenge. unipv.it

Key stereochemical considerations in the synthesis of 2-Azachlormadinone acetate would include:

Retention of Stereochemistry: Ensuring that the existing stereocenters in the steroid core (at positions 8, 9, 10, 13, 14, and 17) remain in their natural configuration throughout the synthetic sequence.

Stereoselective Reactions: When new stereocenters are created, for example, during the reduction of a ketone or the addition to a double bond, stereoselective methods must be employed to yield the desired isomer.

Diastereomeric Purity: The final product must be purified to remove any unwanted diastereomers that may have formed during the synthesis.

The synthesis of complex natural products and their analogues often involves highly convergent and stereocontrolled strategies to assemble the target molecule with the correct three-dimensional structure. nih.gov

Molecular Mechanism of Action Studies of 2 Azachlormadinone Acetate

Transcriptional Regulation and Gene Expression Modulation

Currently, there is a significant lack of specific data detailing how 2-Azachlormadinone acetate (B1210297) modulates gene expression at the transcriptional level. As a steroidal antiandrogen, it is hypothesized to act as a competitive antagonist at the androgen receptor (AR). nih.gov This interaction would likely interfere with the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone, to the AR. Consequently, this would prevent the receptor's conformational change, its translocation to the nucleus, and its subsequent binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of androgen-dependent genes.

However, no studies have been identified that report on the specific genes regulated by 2-Azachlormadinone acetate or provide data on its influence on the transcriptome of any cell type. Research on its parent compound, chlormadinone (B195047) acetate (CMA), has shown effects on the transcription of genes such as vitellogenin and the progesterone (B1679170) receptor in zebrafish, but it is not scientifically rigorous to extrapolate these findings directly to its 2-aza derivative. nih.gov

Table 1: Hypothetical Transcriptional Effects of 2-Azachlormadinone Acetate (Based on its Antiandrogenic Nature)

| Target Gene Category | Predicted Effect of 2-Azachlormadinone Acetate | Rationale |

| Androgen-dependent genes | Downregulation | Competitive antagonism of the androgen receptor, preventing transcription initiation. |

| Progesterone-responsive genes | Potential Modulation | Structural similarity to progestins suggests possible interaction with the progesterone receptor, but this remains unconfirmed. |

This table is speculative and not based on direct experimental evidence for 2-Azachlormadinone acetate.

Cellular and Subcellular Localization of 2-Azachlormadinone Acetate Action

The precise cellular and subcellular sites of action for 2-Azachlormadinone acetate have not been experimentally determined. As a steroid-like molecule, it is expected to passively diffuse across the cell membrane. nih.gov Its primary site of action is presumed to be intracellular, where it would interact with steroid hormone receptors.

The action of steroidal antiandrogens is typically localized to the cellular compartments where their target receptors reside. The androgen receptor, the presumed primary target of 2-Azachlormadinone acetate, is predominantly located in the cytoplasm in its inactive state and translocates to the nucleus upon ligand binding. mdpi.com Therefore, the action of 2-Azachlormadinone acetate would likely begin in the cytoplasm by binding to the AR and preventing its nuclear translocation, or it may enter the nucleus and compete with androgens for binding to the AR that is already present there.

Studies on other antiandrogens have shown varied effects on AR localization, with some causing nuclear accumulation and others leading to cytoplasmic retention. core.ac.uk Without specific immunocytochemistry or fluorescent labeling studies for 2-Azachlormadinone acetate, its exact subcellular distribution and the localization of its antiandrogenic effects remain a matter of speculation.

Table 2: Potential Cellular and Subcellular Localization of 2-Azachlormadinone Acetate Action

| Cellular Compartment | Potential Role in 2-Azachlormadinone Acetate Action | Basis of Hypothesis |

| Cytoplasm | Initial binding to the androgen receptor, preventing its activation and nuclear translocation. | Location of inactive androgen receptors. |

| Nucleus | Competitive inhibition of androgen binding to the nuclear androgen receptor, preventing gene transcription. | Site of androgen receptor-mediated gene regulation. |

This table is based on the general mechanism of action of antiandrogens and is not derived from direct studies on 2-Azachlormadinone acetate.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 Azachlormadinone Acetate Analogues

Methodologies for SAR and SMR Elucidation

The investigation into the SAR and SMR of 2-azachlormadinone acetate (B1210297) analogues employs a variety of scientific methodologies. A foundational approach involves the chemical synthesis of a series of analogues where specific parts of the molecule are systematically modified. nih.govresearchgate.netjst.go.jp These modifications can include the introduction, substitution, or removal of functional groups to probe their influence on biological activity. mdpi.commdpi.com

Biological evaluation is a critical next step, where the synthesized analogues are tested for their antiandrogenic potency. This is often carried out using in vivo models, such as castrated male rats, to observe the physiological effects of the compounds. nih.govresearchgate.netjst.go.jp In vitro assays are also extensively used, including competitive binding assays to determine the affinity of the analogues for the androgen receptor (AR). nih.gov Reporter gene assays in engineered cell lines, such as PC-3 cells stably transfected with the human androgen receptor, are employed to measure the functional consequence of receptor binding, specifically the inhibition of AR transcriptional activity. nih.gov

Furthermore, advanced analytical techniques are utilized to characterize the synthesized compounds and to understand their three-dimensional structure, which is crucial for interacting with the target receptor. These methodologies collectively provide a comprehensive picture of how structural changes translate into functional outcomes.

Identification of Pharmacophoric Elements and Key Structural Moieties for Antiandrogenic Activity

Through systematic SAR studies, key pharmacophoric elements and structural moieties essential for the antiandrogenic activity of 2-azachlormadinone acetate have been identified. The core steroidal framework, specifically the 2-azapregnane skeleton, is a fundamental component. nih.gov The presence of a 17-acetoxy group and a 6-chloro substituent on the pregnane (B1235032) ring system are crucial for potent antiandrogenic activity. nih.govresearchgate.netjst.go.jp

The A-ring of the steroid, which is modified to contain a nitrogen atom (an aza-substitution), is a defining feature of 2-azachlormadinone acetate and its analogues. nih.govresearchgate.netjst.go.jp The arrangement of double bonds within the A and B rings (pregna-4,6-diene-3,20-dione) also plays a significant role in the molecule's ability to antagonize the androgen receptor. nih.govresearchgate.netjst.go.jp These features collectively contribute to the molecule's ability to bind to the androgen receptor and inhibit its function, thereby exerting its antiandrogenic effects.

Impact of Chemical Modifications on Receptor Binding and Functional Efficacy

For instance, studies on related steroidal antiandrogens have shown that modifications at various positions of the steroid nucleus can significantly alter receptor binding affinity and the balance between agonist and antagonist activity. nih.gov The nature and position of these modifications are critical. Even subtle changes, such as the introduction of a methyl group, can significantly affect the compound's biological activity. nih.gov The goal of such modifications is often to improve the therapeutic profile, for example, by increasing binding affinity for the androgen receptor, enhancing antagonistic activity, or reducing off-target hormonal effects. mdpi.comnih.gov

Systematic exploration of these chemical changes is essential for optimizing the molecule's performance as an antiandrogen. mdpi.com This involves creating a library of analogues with diverse modifications and evaluating their biological activity to build a comprehensive understanding of the SAR. nih.gov

Comparative SAR Analysis with Chlormadinone (B195047) Acetate and Related Steroidal Antiandrogens

A comparative analysis of the SAR of 2-azachlormadinone acetate with its parent compound, chlormadinone acetate, and other steroidal antiandrogens provides valuable insights into the role of the aza-substitution. Chlormadinone acetate itself is a potent progestin with antiandrogenic properties. nih.govnih.gov It effectively competes with androgens for binding to the androgen receptor and can inhibit the growth of androgen-dependent tissues. nih.govnih.gov

The introduction of a nitrogen atom at the 2-position to create 2-azachlormadinone acetate represents a significant structural modification. Biological evaluation has demonstrated that 2-azachlormadinone acetate possesses potent antiandrogenic activity. nih.govresearchgate.netjst.go.jp This suggests that the aza-modification is well-tolerated and may even contribute favorably to the antiandrogenic profile.

When compared to other steroidal antiandrogens like cyproterone (B1669671) acetate, another widely known steroidal antiandrogen, differences in receptor binding and functional activity become apparent. nih.govwikipedia.org For example, chlormadinone acetate has been shown to have a high affinity for both the progesterone (B1679170) and androgen receptors. nih.gov Comparative studies with other progestins like drospirenone (B1670955) in oral contraceptives have also highlighted differences in their effects on hormonal and metabolic parameters. nih.govd-nb.inforesearchgate.net These comparisons are crucial for understanding the unique properties of 2-azachlormadinone acetate and its potential advantages.

Below is a data table summarizing the comparative binding affinities of Chlormadinone Acetate (CMA) and its metabolites to various receptors, providing context for the SAR of related compounds.

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |

| 3α-OH-CMA | 13 | 83 | 69 |

| 3β-OH-CMA | 6.0 | 20 | 21 |

| R5020 (Reference Progestin) | 4.3 | - | - |

| Methyltrienolone (Reference Androgen) | - | 2.9 | - |

| Dexamethasone (Reference Glucocorticoid) | - | - | 1.2 |

| Data sourced from a study on the comparative effects of chlormadinone acetate and its metabolites. nih.gov |

Computational Chemistry Approaches in SAR/SMR Studies (e.g., Molecular Docking, QSAR)

Computational chemistry has become an indispensable tool in the study of SAR and SMR for compounds like 2-azachlormadinone acetate. nih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide powerful predictive insights into how these molecules interact with their biological targets. nih.govmdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a receptor protein. nih.govnih.govufms.br This allows researchers to visualize the binding mode of 2-azachlormadinone acetate and its analogues within the ligand-binding pocket of the androgen receptor. dovepress.comcsfarmacie.cz By analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, scientists can understand the structural basis for the observed binding affinities and functional activities. nih.govnih.gov

QSAR is a mathematical approach that relates the chemical structure of a series of compounds to their biological activity. mdpi.comresearchgate.netscielo.br In a QSAR study, various molecular descriptors (physicochemical properties) of the compounds are calculated and correlated with their measured antiandrogenic activity. nih.gov This results in a mathematical model that can be used to predict the activity of new, unsynthesized analogues. researchgate.net QSAR models can guide the design of more potent compounds by identifying the key structural features that are most influential for the desired biological effect. nih.govmdpi.com

Together, these computational approaches accelerate the drug discovery process by allowing for the virtual screening of large numbers of compounds and prioritizing the most promising candidates for synthesis and biological testing. nih.govresearchgate.net

Preclinical Research Models and Methodologies for 2 Azachlormadinone Acetate Evaluation

In Vitro Cell-Based Assay Systems (e.g., Reporter Gene Assays, Cell Proliferation Assays)

Based on publicly available scientific literature, specific data from in vitro cell-based assays, such as reporter gene assays or cell proliferation assays, for 2-Azachlormadinone acetate (B1210297) have not been reported. Reporter gene assays are commonly used to study the regulation of gene expression and measure the activation of signaling pathways. lookchem.com These assays typically involve a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence, which allows for the quantification of a compound's effect on receptor activity. lookchem.comjst.go.jp Similarly, cell proliferation assays, which measure the rate of cell growth through methods like DNA synthesis monitoring or metabolic indicators, are crucial for evaluating the cytostatic or cytotoxic effects of a compound. nih.govjst.go.jp While these methods are standard in preclinical drug evaluation, their specific application to 2-Azachlormadinone acetate has not been detailed in the accessible research.

Ex Vivo Tissue-Based Investigations

There is no information available in the public domain regarding ex vivo tissue-based investigations for 2-Azachlormadinone acetate. Such studies, often utilizing primary cell cultures from tissues like the prostate, provide a bridge between in vitro and in vivo research. aacrjournals.org They allow for the examination of a compound's effects in a more physiologically relevant context, maintaining the cellular architecture and interactions of the original tissue. nih.govnih.gov

In Vivo Animal Models for Antiandrogenic Activity (e.g., Castrated Male Rat Models)

The primary preclinical evaluation of 2-Azachlormadinone acetate's antiandrogenic activity was conducted using a castrated male rat model. aacrjournals.orgbioscientifica.comdoi.org This established model is fundamental in endocrinology research to assess the ability of a compound to counteract the effects of androgens. In a key study, 2-Azachlormadinone acetate was shown to possess potent antiandrogenic activity when tested in this model. aacrjournals.orgbioscientifica.comdoi.org

Table 1: In Vivo Antiandrogenic Activity of 2-Azachlormadinone Acetate

| Model System | Finding | Reference |

| Castrated Male Rat | Demonstrated potent antiandrogenic activity. | aacrjournals.orgbioscientifica.comdoi.org |

This table is generated based on available research data. Specific quantitative data on the degree of antiandrogenic activity (e.g., ED50) is not detailed in the cited abstract.

Methodological Frameworks for Assessing Biological Efficacy and Selectivity

The methodological framework for assessing the biological efficacy and selectivity of antiandrogenic compounds like 2-Azachlormadinone acetate generally involves a multi-tiered approach. This begins with in vitro screening to determine receptor binding affinity and functional activity (agonist or antagonist). Assays using cell lines stably or transiently transfected with the androgen receptor and a reporter gene are common for this purpose.

Following initial in vitro characterization, promising compounds are typically advanced to in vivo models, such as the castrated, testosterone-supplemented rodent model, to confirm antiandrogenic effects on target organs like the prostate and seminal vesicles. bioscientifica.comdoi.org While the 1992 study confirms the use of a castrated male rat model for 2-Azachlormadinone acetate, the full methodological framework, including details on selectivity assessments against other steroid hormone receptors, has not been publicly documented. aacrjournals.orgbioscientifica.comdoi.org The selectivity of an antiandrogen is a critical parameter, indicating its specificity for the androgen receptor over other receptors like the progesterone (B1679170), estrogen, or glucocorticoid receptors, which helps in predicting its potential side effect profile.

Advanced Analytical and Biophysical Techniques for 2 Azachlormadinone Acetate Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Metabolites and Derivatives

The structural elucidation of 2-Azachlormadinone acetate (B1210297) and its metabolic products is heavily dependent on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of molecules. Both ¹H and ¹³C NMR are instrumental in identifying the carbon-hydrogen framework of 2-Azachlormadinone acetate and its derivatives. Two-dimensional NMR techniques can reveal connectivity between atoms, which is crucial for piecing together the precise structure of metabolites. copernicus.org For instance, changes in chemical shifts observed in NMR spectra can indicate metabolic alterations to the parent compound. copernicus.org

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of compounds. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer exceptionally high resolution, allowing for the differentiation of molecules with very similar masses. copernicus.org When coupled with chromatographic separation, MS can identify and quantify a wide array of metabolites present in a sample. copernicus.org The fragmentation patterns observed in tandem MS experiments (MS/MS) provide further structural information, helping to pinpoint the sites of metabolic modification on the 2-Azachlormadinone acetate molecule.

In the study of steroid metabolism, these techniques are critical for identifying products of reactions such as hydroxylation, reduction, and conjugation, which are common metabolic pathways. For example, the metabolism of acetate can be traced by observing the incorporation of labeled isotopes into various cellular components, which are then analyzed by these spectroscopic methods. nih.gov

Chromatographic Separation and Purification Methodologies

The isolation and purification of 2-Azachlormadinone acetate and its metabolites from complex biological matrices are essential prerequisites for accurate characterization and further study. Various chromatographic techniques are employed for this purpose, each leveraging different physicochemical properties of the molecules to achieve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purification, offering high resolution and speed. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for separating steroids and their metabolites. By carefully selecting the column and optimizing the mobile phase gradient, individual compounds can be isolated with high purity.

Column Chromatography is a versatile technique used for both initial cleanup and final purification steps. biotech-asia.org Different adsorbents like silica (B1680970) gel or alumina (B75360) are used as the stationary phase, and a solvent or mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase. biotech-asia.org For instance, a mobile phase system containing hexane, chloroform, ethyl acetate, and methanol (B129727) has been used to separate and purify compounds from crude extracts. biotech-asia.org

Countercurrent Chromatography (CCC) , a form of liquid-liquid partition chromatography, is particularly useful for separating and purifying compounds from natural product extracts. nih.govmdpi.com This technique avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate minor phenolic compounds, demonstrating its potential for purifying trace metabolites of 2-Azachlormadinone acetate. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction or to quickly assess the composition of a mixture. biotech-asia.org It can also aid in optimizing the solvent system for column chromatography. biotech-asia.org

These chromatographic methods are often used in combination to achieve the desired level of purity for subsequent analytical procedures. researchgate.netbiotech-asia.orgnih.gov

Radioligand Binding Assays for Receptor Interaction Quantification

Radioligand binding assays are a fundamental tool for quantifying the interaction of 2-Azachlormadinone acetate with its target receptors. nih.goveurofinsdiscovery.com These assays provide crucial data on the affinity and specificity of the compound for its binding sites. nih.govperceptive.com

The basic principle involves incubating a receptor preparation with a radiolabeled form of a ligand (the radioligand). sci-hub.se The amount of radioligand bound to the receptor is then measured. There are several types of radioligand binding assays:

Saturation Binding Assays: These experiments use increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.govperceptive.com The Kd value is a measure of the affinity of the radioligand for the receptor; a lower Kd indicates higher affinity. uam.es

Competition Binding Assays: These assays measure the ability of an unlabeled compound, such as 2-Azachlormadinone acetate, to compete with a radioligand for binding to the receptor. nih.govperceptive.com The results are used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. perceptive.com

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand to and from the receptor. nih.govperceptive.com These kinetic parameters provide further insight into the binding interaction. uam.es

These assays are typically performed using cell membranes or tissue homogenates containing the receptor of interest. nih.govperceptive.com The separation of bound from unbound radioligand is often achieved by rapid filtration. eurofinsdiscovery.com

| Assay Type | Parameters Determined | Description |

| Saturation Binding | Bmax (receptor density), Kd (equilibrium dissociation constant) | Measures the binding of increasing concentrations of a radioligand to determine receptor number and affinity. nih.govperceptive.comuam.es |

| Competition Binding | Ki (inhibition constant) | Measures the ability of an unlabeled compound to displace a radioligand, determining the unlabeled compound's affinity. nih.govperceptive.com |

| Kinetic Assays | kon (association rate constant), koff (dissociation rate constant) | Measures the rates at which a radioligand binds to and dissociates from the receptor. nih.govperceptive.comuam.es |

Fluorescence-Based Techniques for Ligand-Receptor Dynamics

Fluorescence-based techniques offer powerful, real-time methods to study the dynamic interactions between ligands like 2-Azachlormadinone acetate and their receptors in living cells. nih.gov These approaches provide insights into binding kinetics, conformational changes, and receptor dimerization. bmbreports.org

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are widely used to study protein-protein interactions, such as receptor dimerization. bmbreports.org These techniques rely on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity (typically 1-10 nanometers). bmbreports.org Changes in the FRET or BRET signal can indicate ligand-induced changes in receptor conformation or oligomerization state. nih.govbmbreports.org

Fluorescence Anisotropy (FA) , also known as fluorescence polarization, can be used to study ligand binding kinetics. frontiersin.org This technique measures the change in the rotational motion of a fluorescently labeled ligand upon binding to its receptor. frontiersin.org The increase in anisotropy upon binding can be used to determine binding affinity and kinetics. frontiersin.org

Fluorescence Recovery After Photobleaching (FRAP) is another technique used to investigate receptor-ligand binding kinetics at the cell surface. frontiersin.org In a FRAP experiment, a laser is used to bleach the fluorescence in a specific area of the cell membrane. frontiersin.org The rate at which fluorescence recovers in the bleached area provides information about the diffusion and binding/unbinding kinetics of the fluorescently labeled ligand. frontiersin.org

These fluorescence-based methods are often employed in high-throughput screening (HTS) compatible formats, enabling the rapid screening of large compound libraries for their interaction with specific receptors. frontiersin.org

X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Structure Elucidation

Determining the three-dimensional structure of 2-Azachlormadinone acetate bound to its receptor is crucial for understanding the molecular basis of its action and for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. wikipedia.orgnih.gov

X-ray Crystallography has been a foundational technique in structural biology for decades. wikipedia.orgnih.gov It requires the formation of a well-ordered crystal of the receptor-ligand complex. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. wikipedia.orgnih.gov X-ray crystallography can provide high-resolution structures, revealing detailed information about the binding pocket, the specific interactions between the ligand and the receptor, and any conformational changes that occur upon ligand binding. wikipedia.orgspringernature.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes, including membrane proteins like steroid receptors. technologynetworks.comnih.gov In cryo-EM, a sample of the receptor-ligand complex is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. technologynetworks.com The frozen sample is then imaged using an electron microscope, and sophisticated image processing algorithms are used to reconstruct a 3D model of the complex. technologynetworks.com Cryo-EM is particularly advantageous for studying complexes that are difficult to crystallize. technologynetworks.comnih.gov Recent advances in cryo-EM have enabled the determination of structures at near-atomic resolution. frontiersin.orgnih.gov

Both techniques provide invaluable insights into how 2-Azachlormadinone acetate interacts with its target receptor at the molecular level, guiding further research and development of related compounds. nih.govnih.gov

| Technique | Principle | Sample Requirements | Resolution | Key Advantages |

| X-ray Crystallography | X-ray diffraction from a crystal. wikipedia.org | Highly pure, well-ordered crystals. nih.gov | Typically high (atomic) resolution. nih.gov | Provides detailed atomic interactions. wikipedia.org |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D images of vitrified particles. technologynetworks.com | Purified sample in solution, no crystallization needed. technologynetworks.com | Near-atomic to lower resolution. frontiersin.org | Suitable for large, flexible, and difficult-to-crystallize complexes. technologynetworks.comnih.gov |

Emerging Research Frontiers and Future Directions for 2 Azachlormadinone Acetate

Design and Synthesis of Novel Azapregnane Derivatives with Enhanced Selectivity

The synthesis of azasteroids is a well-established field, with numerous strategies developed to introduce nitrogen atoms into the steroidal skeleton. conicet.gov.arwanfangdata.com.cn For instance, the synthesis of 6-azaprogesterone has been achieved from pregnenolone (B344588) through a multi-step process involving a 7-azido-5-oxo-6-nor-5,7-seco-pregnane intermediate, followed by a Staudinger (aza-Wittig) reaction to construct the 6-azapregnane core. conicet.gov.ar While these specific 6-azapregnanes showed no activity on the progesterone (B1679170) receptor, the synthetic principles are directly applicable to the generation of a library of 2-Azachlormadinone acetate (B1210297) analogs. conicet.gov.ar

Key synthetic strategies that will be explored include:

Modification of the A-ring: Altering the position of the nitrogen atom or introducing further substitutions on the A-ring to fine-tune interactions with the ligand-binding domain of target receptors.

Substitution at C6 and C17: Building upon the existing chlorine at C6 and the acetate group at C17, the introduction of different halogens, alkyl, or aryl groups could modulate potency and selectivity.

Stereo-controlled Synthesis: Employing advanced catalytic methods to control the stereochemistry at various chiral centers, which is crucial for specific receptor engagement.

The goal of these synthetic endeavors is to create derivatives with a more refined biological profile, potentially separating desired activities from others, thereby achieving enhanced selectivity.

Table 1: Illustrative Synthetic Approaches for Azasteroid Derivatives

| Synthetic Strategy | Starting Material | Key Reaction(s) | Potential Outcome for 2-Azachlormadinone Acetate Analogs | Reference |

|---|---|---|---|---|

| A-ring Azide (B81097) Formation & Aza-Wittig Reaction | Pregnenolone | Sodium azide addition, Staudinger reaction | Generation of novel 6-aza derivatives with modified progesterone receptor activity. | conicet.gov.ar |

| Nucleophilic Substitution & Diazotization | 4,6-dichloropyrimidine | Amination, Hydrazonation | Creation of N6 amino and hydrazone derivatives with potential for novel receptor interactions. | nih.gov |

| Multi-Component Condensation | Isatins, Malononitrile, etc. | DABCO-catalyzed condensation | Rapid assembly of complex spiropyridoindolepyrrolidine structures fused to the steroid core, offering novel chemical space. | frontiersin.orgresearchgate.net |

This table is illustrative of general synthetic strategies in steroid chemistry and their potential application to the synthesis of novel 2-Azachlormadinone acetate derivatives.

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

The traditional "one drug, one target" paradigm is often insufficient to explain the full spectrum of a drug's effects. nih.gov Systems biology offers a holistic approach, moving beyond a single pathway to create a comprehensive map of a drug's interactions within the complex network of the cell. nih.govaltex.org For 2-Azachlormadinone acetate, integrating systems biology methods is a critical future step to build a complete picture of its mechanism of action.

This approach involves the use of high-throughput "omics" technologies to gather vast amounts of data, which are then integrated using computational models to understand how the compound perturbs biological systems. nih.gov This can reveal not only the primary mechanism but also secondary effects, pathway cross-talk, and adaptive responses. mdpi.comki.se

Key systems biology methods applicable to 2-Azachlormadinone acetate research include:

Transcriptomics: Using RNA-sequencing to analyze how the compound alters gene expression across the entire genome in relevant cell types (e.g., prostate cells). This can identify entire pathways that are up- or down-regulated.

Proteomics and Phosphoproteomics: Measuring changes in the levels of thousands of proteins and their phosphorylation status to understand the compound's impact on signaling cascades and cellular machinery. nih.gov

Metabolomics: Profiling the changes in small-molecule metabolites to assess the downstream functional consequences of the compound's activity on cellular metabolism. nih.gov

Network Biology: Integrating the multi-omics data to construct interaction networks, identifying key nodes (hubs) and modules that are most affected by the drug. mdpi.comnih.gov This can help pinpoint the most critical pathways involved in its therapeutic and off-target effects.

By applying these methods, researchers can move from a simple receptor-binding model to a dynamic, multi-pathway understanding of how 2-Azachlormadinone acetate functions.

Table 2: Potential Insights from Systems Biology Approaches for 2-Azachlormadinone Acetate

| Systems Biology Method | Data Generated | Potential Mechanistic Insights | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Genome-wide gene expression levels | Identification of all gene networks modulated by the compound, revealing unexpected regulatory roles. | mdpi.com |

| Proteomics (Mass Spec) | Global protein abundance changes | Understanding of how the compound affects protein synthesis, degradation, and cellular machinery. | nih.gov |

| Phosphoproteomics | Changes in protein phosphorylation | Mapping the specific signaling pathways (e.g., kinase cascades) activated or inhibited by the compound. | nih.gov |

| Metabolomics | Profile of cellular metabolites | Revealing the functional impact on cellular processes like energy metabolism and biosynthesis. | nih.gov |

| Network Integration | Integrated multi-omics interaction maps | A holistic view of the drug's impact, identifying critical pathway hubs and potential polypharmacological targets. | mdpi.comnih.gov |

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. nih.govfrontiersin.org It can be the source of enhanced therapeutic efficacy or the cause of unintended effects. nih.gov Steroid molecules are notoriously promiscuous, often binding to a range of nuclear receptors and other proteins beyond their primary target. researchgate.net A key future direction for 2-Azachlormadinone acetate is the systematic exploration of its polypharmacological profile to both identify new therapeutic opportunities (drug repurposing) and better understand its complete biological activity. nih.gov

The ascent of polypharmacology in drug development has highlighted that multi-targeting drugs can be more effective for complex diseases. researchgate.net Computational methods are at the forefront of this exploration. In silico techniques can screen a compound against vast libraries of protein structures to predict potential off-target binding. nih.govnih.govdiva-portal.org These predictions can then be validated through targeted in vitro binding assays.

For 2-Azachlormadinone acetate, this research would involve:

Computational Screening: Using docking simulations and binding site similarity algorithms to predict its affinity for a wide range of nuclear receptors (e.g., glucocorticoid, progesterone, estrogen receptors) and other enzymes. nih.gov

In Vitro Profiling: Experimentally testing the compound against a panel of receptors and enzymes to confirm computational predictions and quantify binding affinities.

Phenotypic Screening: Observing the effects of the compound in various cell-based assays that are not directly related to its known antiandrogenic activity to uncover novel functional consequences.

Understanding these off-target interactions is crucial for building a complete mechanistic profile and could reveal new therapeutic applications for 2-Azachlormadinone acetate or guide the design of more selective derivatives. researchgate.netscielo.org.mx

Table 3: Illustrative Polypharmacology Profile for a Synthetic Steroid

| Potential Off-Target Class | Specific Examples | Potential Consequence of Interaction | Relevance to 2-Azachlormadinone Acetate | Reference |

|---|---|---|---|---|

| Nuclear Receptors | Glucocorticoid Receptor (GR), Progesterone Receptor (PR), Estrogen Receptor (ER) | Modulation of inflammatory responses, reproductive functions, or metabolic processes. | High, as steroid scaffolds frequently exhibit cross-reactivity with other steroid receptors. | researchgate.net |

| Enzymes | Carbonic Anhydrases, Kinases | Inhibition or activation of metabolic or signaling pathways unrelated to the primary target. | Moderate, depending on structural similarities in binding pockets. | nih.gov |

| Ion Channels | GABA-A Receptors | Modulation of neuronal excitability. | Possible, as some neurosteroids act on these channels. | wanfangdata.com.cn |

| Transporters | P-glycoprotein | Alteration of drug efflux and bioavailability. | Possible, as many drugs interact with transporters. | nih.gov |

Development of Advanced In Vitro and In Vivo Models for Efficacy Prediction

The predictive power of preclinical models is a cornerstone of drug development. Traditional models, such as 2D cell cultures and animal studies, have limitations in fully replicating complex human physiology. dshs-koeln.denih.gov The future of efficacy testing for compounds like 2-Azachlormadinone acetate lies in the adoption of more sophisticated, human-relevant models.

A particularly promising technology is the "organ-on-a-chip" (OOC), a microfluidic device containing living human cells that mimics the structure and function of a human organ. wikipedia.orgmdpi.com These devices can recreate tissue-tissue interfaces, mechanical forces, and fluid flow, providing a more accurate in vitro environment. nih.gov For a steroid compound, several OOC models are highly relevant:

Prostate-on-a-Chip: To model the compound's efficacy in a more physiologically relevant 3D environment that mimics the architecture of prostate tissue.

Multi-Organ "Human-on-a-Chip" Systems: By linking different OOCs (e.g., liver, prostate, kidney), researchers can study the interplay between organs, including how metabolism in the liver affects the drug's activity in the prostate and its subsequent clearance by the kidney. wikipedia.orgmdpi.comnih.gov

These advanced models promise to provide more accurate predictions of human responses, potentially reducing the reliance on animal testing and improving the success rate of clinical translation.

Table 4: Comparison of Preclinical Models for Efficacy Prediction

| Model Type | Key Features | Advantages for Steroid Research | Limitations | Reference |

|---|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on plastic. | High-throughput, low cost, simple. | Lacks 3D architecture, cell-cell interactions, and physiological flow. | dshs-koeln.denih.gov |

| Animal Models | Whole organism with complex physiology. | Systemic effects, pharmacokinetics. | Species-specific differences in metabolism and physiology may not predict human outcomes. | dshs-koeln.de |

| Organ-on-a-Chip (OOC) | 3D microfluidic culture with human cells, mechanical forces. | Human-specific physiology, tissue architecture, organ-level function. | Technically complex, lower throughput than 2D culture. | nih.govwikipedia.orgmdpi.com |

| Human-on-a-Chip | Multiple OOCs fluidically linked. | Models inter-organ communication and systemic drug disposition. | Highest complexity, currently in early stages of development. | mdpi.comnih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of AI/ML in this context can be divided into several key areas:

Predictive Modeling (Q)SAR: Machine learning algorithms, such as random forests and deep neural networks, can be trained on large datasets of compounds with known activities to create models that predict the properties of new, untested molecules. nih.govnih.govjuit.ac.in This can be used to predict the androgen receptor inhibitory activity, potential off-target effects, or ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties of novel 2-Azachlormadinone acetate derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a specific receptor and a favorable selectivity profile. mdpi.com These models can explore a vast chemical space to propose novel azapregnane structures that a human chemist might not conceive.

Target Prediction and Drug Repurposing: AI can screen a molecule against databases of biological targets to predict new uses. mdpi.commdpi.com An AI model could analyze the structure of 2-Azachlormadinone acetate and suggest potential new therapeutic indications based on predicted interactions with other proteins.

Table 5: Applications of AI/ML in Azapregnane Research

| AI/ML Application | Technique/Model | Specific Use Case for 2-Azachlormadinone Acetate | Expected Outcome | Reference |

|---|---|---|---|---|

| Activity Prediction | Random Forest (RF), Support Vector Machine (SVM) | Predict binding affinity and agonist/antagonist activity of new derivatives at the androgen receptor. | Prioritization of synthetic candidates with the highest predicted potency. | nih.govjuit.ac.in |

| Off-Target Prediction | Deep Neural Network (DNN), Conformal Prediction | Predict the binding profile across a panel of nuclear receptors and other potential off-targets. | Early identification of potential for polypharmacology and guidance for selectivity optimization. | nih.govnih.gov |

| ADME/T Prediction | Convolutional Neural Networks (CNN) | Predict solubility, metabolism, and potential toxicity of novel analogs. | Elimination of candidates with poor drug-like properties early in the process. | nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel azapregnane scaffolds optimized for high selectivity and potency. | Discovery of entirely new chemical matter with improved therapeutic profiles. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-Azachlormadinone acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves steroidal backbone modifications via azasteroid formation followed by acetylation. Key steps include:

- Azasteroid synthesis : Use of nitrene insertion or substitution reactions to introduce the aza group at position 2 of the cholestane skeleton.

- Acetylation : Reaction with acetic anhydride under controlled pH (e.g., using pyridine as a catalyst) to form the acetate ester.

- Optimization : Temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 substrate-to-acetylating agent) critically affect yield .

Q. How can researchers validate the structural integrity of 2-Azachlormadinone acetate post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FT-IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and absence of hydroxyl groups.

- NMR : Assign protons at C3 (δ 3.52 ppm, triplet) and C20 (δ 0.85 ppm, singlet for methyl group).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 428.3 ± 0.1.

- XRD : For crystalline derivatives, compare unit cell parameters to published data .

Advanced Research Questions

Q. What experimental designs address discrepancies in 2-Azachlormadinone acetate’s receptor binding affinity across in vitro vs. in vivo models?

- Methodological Answer :

- Hypothesis Testing : Differences may arise from metabolic stability (e.g., esterase-mediated hydrolysis in vivo) or tissue-specific receptor isoforms.

- Controlled Experiments :

In vitro : Use hepatocyte co-cultures to simulate metabolic degradation.

In vivo : Administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate receptor effects.

- Data Interpretation : Compare IC₅₀ values from radioligand binding assays (e.g., progesterone receptor α vs. β subtypes) .

Q. How can researchers resolve contradictions in the compound’s pharmacokinetic (PK) profiles reported across species?

- Methodological Answer :

- Mechanistic PK Modeling : Use compartmental models to identify species-specific factors (e.g., plasma protein binding, CYP450 metabolism).

- Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to predict human PK parameters.

- In Silico Tools : Molecular docking (e.g., AutoDock Vina) to assess binding to serum albumin or metabolic enzymes .

- Validation : Cross-validate with microdosing studies in transgenic animal models .

Methodological Frameworks

Q. What strategies ensure reproducibility in studies measuring 2-Azachlormadinone acetate’s anti-androgenic effects?

- Experimental Design :

- Cell Lines : Use standardized androgen-sensitive lines (e.g., LNCaP) with CRISPR-confirmed receptor status.

- Controls : Include reference antagonists (e.g., flutamide) and vehicle controls.

- Dose-Response : Test 5–7 concentrations (10⁻¹⁰–10⁻⁶ M) to establish EC₅₀/IC₅₀ .

- Data Documentation : Adhere to FAIR principles—share raw flow cytometry data and analysis scripts via repositories like Zenodo .

Q. How should researchers design a meta-analysis to evaluate the compound’s efficacy in hormone-dependent cancers?

- Framework :

Literature Search : Query PubMed/Scopus with terms like “2-Azachlormadinone acetate AND (prostate cancer OR endometrial hyperplasia)”.

Inclusion Criteria : Prioritize studies with:

- Clear dose regimens.

- Blinded outcome assessment (e.g., tumor volume reduction).

Bias Mitigation : Use PRISMA guidelines and ROBINS-I tool for risk-of-bias assessment .

- Statistical Synthesis : Perform random-effects modeling to account for heterogeneity in study designs .

Data Presentation Guidelines

Table 1 : Key Analytical Parameters for 2-Azachlormadinone Acetate Characterization

| Technique | Critical Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, 5 µm; Mobile phase: 70:30 MeOH:H₂O | Retention time: 8.2 ± 0.3 min |

| NMR (¹H) | Solvent: CDCl₃; Frequency: 400 MHz | δ 2.05 ppm (acetate CH₃) |

| ESI-MS | Ionization mode: Positive; Resolution: 30k | m/z 428.3 ± 0.1 ([M+H]⁺) |

Source : Adapted from medicinal chemistry validation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.